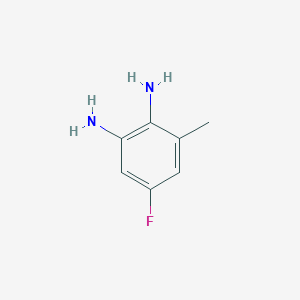

5-Fluoro-3-methylbenzene-1,2-diamine

Descripción

Contextual Significance of Ortho-Phenylenediamines in Organic Synthesis and Materials Science

Ortho-phenylenediamines, also known as 1,2-diaminobenzenes, are versatile building blocks in organic synthesis. Their defining feature is the presence of two amino groups on adjacent carbon atoms of a benzene (B151609) ring, which allows them to readily undergo condensation reactions with a variety of dicarbonyl compounds and their equivalents. This reactivity is the cornerstone for the synthesis of a wide range of heterocyclic compounds, most notably benzimidazoles and quinoxalines.

Benzimidazoles, formed from the reaction of ortho-phenylenediamines with carboxylic acids or aldehydes, are a critical scaffold in medicinal chemistry. This structural motif is found in numerous pharmaceuticals, including proton pump inhibitors, anthelmintics, and anticancer agents. The ability to easily generate diverse benzimidazole (B57391) libraries by varying the substituents on the ortho-phenylenediamine and the carbonyl compound makes this a powerful strategy in drug discovery.

Quinoxalines, prepared by the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds, are another class of heterocycles with significant applications. nih.govencyclopedia.pub They are known for their broad spectrum of biological activities and are also utilized in the development of organic light-emitting diodes (OLEDs), dyes, and organic semiconductors. nih.gov

In the realm of materials science, ortho-phenylenediamines are employed as monomers for the synthesis of high-performance polymers like poly(o-phenylenediamine) (PoPD). These polymers exhibit interesting electrical and optical properties, making them suitable for applications in sensors, energy storage devices, and photocatalysis. Furthermore, ortho-phenylenediamines can act as ligands in the formation of coordination complexes and metal-organic frameworks (MOFs), contributing to the development of new materials with tailored catalytic and adsorptive properties.

Strategic Importance of Fluorine and Methyl Substituents on Aromatic Diamines

The introduction of fluorine and methyl groups onto the aromatic ring of a diamine is a strategic decision that can profoundly influence the molecule's physical, chemical, and biological properties.

Fluorine , being the most electronegative element, imparts a number of desirable characteristics. In medicinal chemistry, the substitution of a hydrogen atom with fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is more resistant to cleavage than a carbon-hydrogen bond. Additionally, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can affect a drug's solubility, absorption, and target binding affinity. The lipophilicity of a molecule can also be fine-tuned through fluorination, impacting its ability to cross cell membranes.

The methyl group (-CH3) is a small alkyl group that can also significantly modify a molecule's properties, albeit through different mechanisms. mdpi.com It is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. mdpi.com In a pharmaceutical context, the methyl group can enhance binding to a biological target by filling a hydrophobic pocket in the active site of an enzyme or receptor. This can lead to increased potency and selectivity. Moreover, the addition of a methyl group can impact a molecule's conformation and metabolic profile.

When combined, the presence of both fluorine and methyl substituents on a benzene-1,2-diamine scaffold, as in 5-Fluoro-3-methylbenzene-1,2-diamine, creates a unique combination of electronic and steric effects. These substituents can influence the reactivity of the amino groups and the subsequent properties of the resulting heterocyclic or polymeric products.

Overview of Academic Research Trajectories for this compound and Related Structures

While specific academic research focused exclusively on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from studies on analogous fluorinated and methylated ortho-phenylenediamines. The primary application of such compounds is as precursors for the synthesis of substituted benzimidazoles and quinoxalines.

Research in this area would likely involve the condensation of this compound with various aldehydes, carboxylic acids, or dicarbonyl compounds to generate a library of novel fluorinated and methylated heterocycles. researchgate.netnih.gov These new compounds would then be screened for potential biological activities, leveraging the beneficial properties imparted by the fluorine and methyl groups. For instance, the synthesis of novel benzimidazole derivatives could be aimed at developing new antimicrobial, antiviral, or anticancer agents. wikipedia.orgnih.gov

Another avenue of research would be in materials science, where this compound could be used as a monomer for the synthesis of novel fluorinated polymers. The resulting materials would be expected to exhibit enhanced thermal stability and chemical resistance due to the presence of the fluorine atom. Their electronic properties could also be modulated by the specific substitution pattern on the benzene ring.

The synthesis of this compound itself represents a research area. A common synthetic route to fluorinated ortho-phenylenediamines involves the nitration of a corresponding fluorinated aniline (B41778), followed by the reduction of the nitro group. researchgate.net The regioselectivity of the nitration step would be a key challenge to overcome in developing an efficient synthesis.

Below is a table summarizing the properties of this compound and a related compound.

| Property | This compound | 3-Fluoro-N1-methylbenzene-1,2-diamine |

| Molecular Formula | C7H9FN2 | C7H9FN2 |

| Molecular Weight | 140.16 g/mol | 140.16 g/mol |

| CAS Number | 206647-96-3 | 947255-03-0 |

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQWMNWLDUNJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 3 Methylbenzene 1,2 Diamine and Analogous Fluorinated Aromatic Diamines

Strategies for Constructing the Substituted Benzene-1,2-diamine Core

The formation of the ortho-phenylenediamine (OPD) structure is a critical step that can be achieved through various synthetic routes. These methods range from classical reduction of nitroaromatics to modern catalytic and radical-based approaches.

Reductive Methods for Nitroaromatic Precursors

A foundational and widely practiced strategy for synthesizing aromatic amines involves the reduction of nitroaromatic compounds. acs.org This two-step sequence typically begins with the electrophilic nitration of a substituted benzene (B151609) ring to introduce a nitro group. This is a classic method for installing nitrogen onto an aromatic system. nih.govacs.org In a subsequent step, the nitro group is reduced to a primary amine.

For the synthesis of ortho-phenylenediamines, this strategy often starts with an ortho-dinitro precursor or involves the nitration of an existing aniline (B41778) derivative followed by the reduction of the newly introduced nitro group. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon), metal-acid combinations (e.g., Sn/HCl or Fe/HCl), and other reducing agents like sodium dithionite. This approach is fundamental and has been adapted in multi-step syntheses, for instance, where the reduction of an aromatic nitro group is a key transformation leading to the desired diamine scaffold. mdpi.com A conceptually related strategy involves the partial reduction or hydrogenation of nitro-containing heteroaromatics, which can be coupled with other transformations in a one-pot procedure.

Palladium-Catalyzed Aminobenzannulation and Cross-Coupling Approaches for Aromatic Amine Derivatives

Palladium-catalyzed cross-coupling reactions have become powerful tools for forming carbon-nitrogen bonds, offering a direct route to aromatic amines from aryl halides. The Buchwald-Hartwig amination, in particular, has been extensively developed for this purpose. Recent advancements have enabled the use of convenient and inexpensive ammonia (B1221849) sources, which has been a long-standing challenge. nih.gov

A notable development is the palladium-catalyzed amination of aryl and heteroaryl chlorides and bromides using aqueous ammonia with a hydroxide (B78521) base. nih.gov This method is facilitated by specialized phosphine (B1218219) ligands, such as the newly developed dialkyl biheteroaryl phosphine ligand KPhos, which effectively suppresses the formation of undesired aryl alcohol and diarylamine byproducts. nih.gov This approach provides high selectivity for the desired primary arylamine. nih.gov

Furthermore, palladium catalysis is effective for the synthesis of diamines. The reaction of 1,2-dibromobenzene (B107964) with polyamines, in the presence of a palladium catalyst, can yield polyaza macrocycles, demonstrating the formation of two C-N bonds on adjacent positions of the benzene ring. researchgate.net Similarly, 1,3-disubstituted benzenes can be synthesized via palladium-catalyzed diamination of 1,3-dibromobenzene. researchgate.net These methods showcase the versatility of palladium catalysis in constructing the benzene-1,2-diamine core from readily available di-halogenated precursors.

| Aryl Halide | Amine/Ammonia Source | Catalyst/Ligand | Base | Product | Yield |

| Aryl Chlorides/Bromides | Aqueous Ammonia | Palladium / KPhos | Hydroxide | Primary Arylamine | High |

| 1,2-Dibromobenzene | Linear Polyamines | Palladium | Not Specified | Polyaza Macrocycles | Low |

| 1,3-Dibromobenzene | Polyamines | Palladium | Not Specified | Polyaza- and Polyoxa-polyazamacrocycles | Not Specified |

| 6,6′-Dibromo-2,2′-bipyridine | Di-, tri-, tetraamines | Palladium | Not Specified | Polyazamacrocycles | Good |

This table summarizes examples of Palladium-catalyzed amination reactions for the synthesis of aromatic amines and diamines. nih.govresearchgate.net

Regioselective Radical Arene Amination for Ortho-Phenylenediamines

Controlling regioselectivity in direct C-H amination of arenes is a significant challenge. nih.gov A novel and concise strategy has been developed for the ortho-selective radical amination of anilines to produce ortho-phenylenediamines (OPDs). nih.govacs.org This method avoids the need for pre-functionalized substrates and provides direct access to valuable OPD building blocks. organic-chemistry.org

The strategy utilizes an anionic sulfamate-protected aniline as the substrate. acs.org The key to the high regioselectivity lies in the attractive noncovalent interactions, such as electrostatic interactions and hydrogen bonding, between the anionic sulfamate (B1201201) group and an incoming cationic N-centered radical. nih.govacs.orgorganic-chemistry.org These interactions guide the aminium radical to the proximal ortho position of the arene. acs.org The reaction is typically performed under iron catalysis, and after the amination step, the sulfamate directing group is easily cleaved with acid to yield the final ortho-phenylenediamine product. acs.orgorganic-chemistry.org This method is compatible with various functional groups and can be used to transfer both NH₂ and alkylamine groups, allowing for the synthesis of unsymmetrical and selectively monoalkylated products. nih.govacs.org

| Aniline Substrate | Aminating Agent | Catalyst | Key Feature | Product |

| Sulfamate-protected aniline | NH₂ or Alkylamine radical precursor | Iron catalyst | Noncovalent interaction guidance | ortho-Phenylenediamine |

| Aniline-derived sulfamate salts | NH₂ and alkylamine groups | Iron catalyst | Ortho-selective C-H amination | Diazines and triazines |

This table highlights the key components and features of the regioselective radical arene amination for synthesizing ortho-phenylenediamines. nih.govacs.orgorganic-chemistry.org

Introduction of Fluorine and Methyl Substituents onto the Benzene-1,2-diamine Skeleton

The introduction of fluorine onto an aromatic ring can significantly alter a molecule's biological and physical properties. nih.gov Methods for fluorination range from nucleophilic substitution on activated rings to direct C-H fluorination using advanced electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. chemistrysteps.comlibretexts.org The mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The presence of strong electron-withdrawing groups (such as NO₂) ortho or para to the leaving group is crucial for stabilizing this intermediate and activating the ring towards attack. libretexts.orgmasterorganicchemistry.com

Interestingly, in SNAr reactions, the reactivity of aryl halides follows the order F > Cl > Br > I. libretexts.org This is counterintuitive, as the C-F bond is the strongest carbon-halogen bond. masterorganicchemistry.com However, the rate-determining step of the SNAr reaction is the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. chemistrysteps.commasterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the carbon it is attached to, making it more electrophilic and thus accelerating the rate-determining nucleophilic attack. libretexts.orgmasterorganicchemistry.com The subsequent elimination of the fluoride (B91410) ion is a fast step that restores the ring's aromaticity. chemistrysteps.com This principle is utilized in synthetic strategies where a fluorine atom on an activated nitroaromatic ring is displaced by an amine, as seen in the reaction of 2-fluoronitrobenzene derivatives with diamines. mdpi.com

Selective Fluorination Reactions Using Advanced Reagents

Direct and selective introduction of fluorine onto non-activated aromatic rings has historically been challenging, often requiring harsh reagents like molecular fluorine (F₂). rsc.org The development of modern electrophilic N-F fluorinating reagents has revolutionized this area, providing milder, safer, and more selective alternatives. rsc.orgchinesechemsoc.org

Two of the most prominent and widely used advanced fluorinating reagents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

Selectfluor® (F-TEDA-BF₄) : This is a commercially available, stable, and user-friendly electrophilic fluorinating agent. chinesechemsoc.orgorganic-chemistry.org It is effective for the fluorination of a wide range of organic compounds, including electron-rich aromatics. chinesechemsoc.org Theoretical studies suggest that the fluorination of aromatic compounds with Selectfluor proceeds via a single-electron transfer (SET) mechanism. rsc.org

N-Fluorobenzenesulfonimide (NFSI) : Introduced in 1991, NFSI is another popular, mild, and highly soluble crystalline solid used for electrophilic fluorination. rsc.org It is particularly useful for the palladium-catalyzed regioselective C-H bond fluorination of arenes and heteroarenes. rsc.org In these reactions, a directing group on the substrate guides the fluorination to a specific position, often the ortho C-H bond. rsc.org

These advanced reagents have made the synthesis of fluoroarenes more practical and accessible, avoiding the need for pre-functionalized starting materials and allowing for late-stage fluorination strategies. rsc.org

| Reagent Name | Abbreviation | Class | Key Characteristics | Typical Application |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF₄ | N-F Reagent | Stable, crystalline solid, user-friendly | Electrophilic fluorination of aromatics and alkenes |

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent | Mild, stable, highly soluble | Pd-catalyzed regioselective C-H fluorination of arenes |

This table provides a comparison of two advanced electrophilic fluorinating reagents. rsc.orgorganic-chemistry.org

Green Chemistry Approaches and Catalyst-Free Syntheses of Benzene-1,2-diamine Derivatives

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes, emphasizing the use of non-toxic reagents, renewable resources, and energy-efficient conditions. For the synthesis of benzene-1,2-diamine derivatives, this has led to the development of methodologies that move away from traditional, often hazardous, reducing agents.

One notable green approach involves the use of polymer-supported hydrazine (B178648) hydrate (B1144303) in the presence of an iron oxide hydroxide catalyst. This method offers a convenient and rapid pathway to aromatic amines from their corresponding nitro compounds, with the significant advantage of being environmentally benign. The use of a solid-supported reagent and a non-precious metal catalyst simplifies purification and minimizes waste.

Catalyst-free reductions represent another significant advancement in green chemistry. A metal-free reduction of nitroaromatics has been achieved using diboronic acid (B₂(OH)₄) with water acting as both the hydrogen donor and the solvent under mild conditions. organic-chemistry.org This method demonstrates high yields and excellent functional group tolerance, making it a highly attractive and sustainable alternative to conventional methods that often rely on transition-metal catalysts and organic solvents. organic-chemistry.org The reaction proceeds through the coordination of the nitroaromatic compound with diboronic acid and water, followed by hydrolysis to furnish the aromatic amine. organic-chemistry.org Another catalyst-free approach utilizes thiourea (B124793) dioxide as a sustainable reductant for the reduction of aryl-N-nitrosamines to the corresponding hydrazines under mild, aqueous conditions.

| Reagent/System | Key Features | Compound Class | Ref |

| Polymer-supported Hydrazine/Iron Oxide Hydroxide | Environmentally benign, rapid, excellent yields | Aromatic Amines | rsc.org |

| Diboronic Acid/Water | Metal-free, mild conditions, high yields | Aromatic Amines | organic-chemistry.org |

| Zinc in PEG-immobilized Silica | Environmentally friendly, chemoselective | Aromatic Amines | ijcce.ac.ir |

Photoreductive and Transition-Metal-Free Strategies in Aromatic Diamine Synthesis

Photochemical methods offer unique advantages in organic synthesis, often allowing for reactions to occur under mild conditions without the need for harsh reagents. The photoreductive synthesis of aromatic diamines from dinitroaromatics is an area of growing interest. These reactions can be initiated by light, which excites the nitro compound, leading to subsequent reduction, often in the presence of a hydrogen donor.

Transition-metal-free photochemical reductive denitration of nitroarenes has been developed as a simple and mild process. organic-chemistry.org This approach is compatible with a wide array of functional groups, offering a practical route for the conversion of nitroarenes. Furthermore, the selective photoreduction of nitroarenes to N-arylhydroxylamines has been achieved with broad scope and high yields in the absence of any catalyst or additives, using only light and methylhydrazine. For the synthesis of diamines, the selective photoreduction of dinitro compounds can be challenging but offers a potentially cleaner synthetic route. The photocatalyzed reduction of dinitro substrates can lead to the formation of cyclic azo compounds, and with careful control of electron injection kinetics, the preparation of asymmetric azo compounds from nitroarenes is also possible. nih.gov

Transition-metal-free strategies for the reduction of nitro groups are not limited to photochemical methods. The combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in isopropanol. This method tolerates a variety of reducible functional groups.

| Method | Key Features | Application | Ref |

| Photoreductive Denitration | Transition-metal-free, mild conditions | Nitroarene Conversion | organic-chemistry.org |

| Selective Photoreduction | Catalyst-free, high yields | N-Arylhydroxylamine Synthesis | organic-chemistry.org |

| B₂pin₂/KOtBu Reduction | Metal-free, chemoselective | Aromatic Amine Synthesis | organic-chemistry.org |

Catalytic Asymmetric Synthesis of Chiral 1,2-Diamines and their Relevance

Chiral 1,2-diamines are of immense importance in asymmetric synthesis, serving as crucial ligands for metal catalysts and as organocatalysts themselves. The development of catalytic asymmetric methods for their synthesis is a highly active area of research. While the direct asymmetric reduction of a prochiral dinitroaromatic compound to a chiral diamine is not a common strategy, the principles of asymmetric synthesis are highly relevant to the broader class of 1,2-diamines.

Enantioselective ketone reductions, for instance, convert prochiral ketones into chiral, non-racemic alcohols and are widely used in the synthesis of stereodefined molecules. wikipedia.org These reductions can be achieved using stoichiometric chiral reducing agents or, more efficiently, through catalytic asymmetric reduction. wikipedia.org Catalytic methods often employ transition metals with chiral ligands or organocatalysts like oxazaborolidines. wikipedia.org

The synthesis of chiral 1,2-diamines often involves strategies such as the asymmetric dihydroxylation of olefins followed by conversion to the diamine, or the asymmetric hydrogenation of enamines. The relevance to fluorinated aromatic diamines lies in the potential to create chiral derivatives that can be used as building blocks for complex, biologically active molecules. For example, if a synthetic route produces a prochiral intermediate, asymmetric catalysis could be employed to introduce chirality, leading to enantiomerically enriched fluorinated diamines.

| Asymmetric Method | Catalyst/Reagent | Application | Ref |

| Ketone Reduction | Oxazaborolidine catalyst with borane | Chiral Alcohol Synthesis | wikipedia.org |

| Transfer Hydrogenation | Transition metal with chiral ligand | Chiral Alcohol Synthesis | wikipedia.org |

| Kinetic Resolution | Chiral catalyst | Separation of Enantiomers | youtube.com |

| Dynamic Kinetic Resolution | Catalyst for racemization and asymmetric reduction | Conversion of Racemate to Single Enantiomer | youtube.com |

Reactivity and Mechanistic Investigations of 5 Fluoro 3 Methylbenzene 1,2 Diamine and Its Derivatives

Cyclization Reactions Leading to Heterocyclic Frameworks

The dual nucleophilic nature of 5-Fluoro-3-methylbenzene-1,2-diamine allows it to react with various electrophiles to form fused heterocyclic systems. The fluorine and methyl substituents on the benzene (B151609) ring can influence the reactivity of the diamine and the properties of the resulting heterocyclic products.

Benzimidazoles are a crucial class of heterocyclic compounds synthesized from o-phenylenediamines. The most common method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as aldehydes or esters), often under acidic conditions. researchgate.net For instance, the reaction of a substituted diamine with an appropriate aldehyde and sodium metabisulfite (B1197395) in dimethylformamide (DMF) at elevated temperatures can yield the desired benzimidazole (B57391). nih.govbrieflands.com Another approach involves reacting the diamine with carboxylic acids using Borane-THF as a catalyst. researchgate.net Microwave-assisted synthesis has also been employed to accelerate these condensations, particularly under strongly acidic conditions. researchgate.net

The reaction mechanism typically involves the initial formation of a Schiff base between one of the amino groups and the carbonyl group of the aldehyde or carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the stable benzimidazole ring.

Table 1: Synthesis of Fluorinated Benzimidazoles from Substituted o-Phenylenediamines

| Diamine Precursor | Reagent | Conditions | Product | Yield (%) |

| 4-Fluoro-1,2-phenylenediamine | Methyl-4-formylbenzoate | DMF, Sodium Disulfite, Microwave 240°C, 5 min | Methyl 4-(5-fluoro-1H-benzimidazol-2-yl)benzoate | 85% nih.gov |

| 4-(benzo[d] imt.siacs.orgdioxol-5-yloxy)-5-fluorobenzene-1,2-diamine | Various Aldehydes | DMF, Sodium Metabisulfite, 120°C, 18h | 2-Substituted-6-(benzo[d] imt.siacs.orgdioxol-5-yloxy)-5-fluorobenzimidazoles | 70-85% nih.govbrieflands.com |

| 4-Substituted-1,2-phenylenediamines | Ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]butanoate | 4 M Hydrochloric Acid, Reflux | 5-Substituted-2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-1H-benzimidazoles | Not Specified researchgate.net |

Quinoxalines are another important class of N-heterocycles readily prepared from o-phenylenediamines. The classical and most effective method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. nih.govchim.it This reaction is typically carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. nih.govthieme-connect.de

The reaction proceeds via a two-step mechanism involving the formation of a diimine intermediate, which then undergoes cyclization and dehydration to afford the quinoxaline (B1680401) ring. The use of various catalysts, including ammonium (B1175870) heptamolybdate tetrahydrate, has been shown to improve reaction efficiency, allowing the condensation to proceed at room temperature in greener solvent systems like ethanol/water. sid.ir In reactions involving unsymmetrically substituted diamines and dicarbonyl compounds, a mixture of isomeric products can be formed. thieme-connect.de

Table 2: Representative Synthesis of Quinoxaline Derivatives

| Diamine | Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield (%) |

| Benzene-1,2-diamine | Benzil | Acetic Acid | Reflux, 2-3h | >90% thieme-connect.de |

| Benzene-1,2-diamine | Benzil | (NH4)6Mo7O24·4H2O / EtOH/H2O | Room Temp | 98% sid.ir |

| 4-Chlorobenzene-1,2-diamine | 4,4'-Dimethoxybenzil | (NH4)6Mo7O24·4H2O / EtOH/H2O | Room Temp, 10 min | 95% sid.ir |

| Benzene-1,2-diamine | Benzil | Hexafluoroisopropanol (HFIP) | Room Temp, 1h | 95% nih.gov |

1,5-Benzodiazepines: These seven-membered heterocyclic compounds are typically synthesized by the condensation of o-phenylenediamines with β-dicarbonyl compounds or, more commonly, with two equivalents of a ketone. nih.gov The reaction is acid-catalyzed, with various catalysts such as H-MCM-22, 2,4,6-trichloro-1,3,5-triazine (TCT), or gallium (III) triflate being employed to facilitate the cyclocondensation. nih.govresearchgate.netijtsrd.com The mechanism involves the initial formation of a mono- or di-imine from the ketone and diamine, followed by intramolecular cyclization. nih.gov The reaction conditions are generally mild, often proceeding at room temperature. nih.gov

Benzotriazoles: The synthesis of benzotriazoles from o-phenylenediamines is achieved through diazotization of one of the amino groups, followed by intramolecular cyclization. gsconlinepress.comresearchgate.net A common reagent for this transformation is nitrous acid, which can be generated in situ from sodium nitrite (B80452) and an acid like acetic acid. gsconlinepress.comiisj.in The reaction first forms a monodiazonium derivative, which then spontaneously cyclizes to yield the stable benzotriazole (B28993) ring. gsconlinepress.com This method is effective for a wide range of substituted o-phenylenediamines. researchgate.net

Oxidative Transformations of Aromatic Diamines

Aromatic diamines like o-phenylenediamine are susceptible to oxidation, which can lead to either dimerization or polymerization, depending on the reaction conditions and the oxidant used.

The oxidative dimerization of o-phenylenediamine typically yields 2,3-diaminophenazine (DAP). acs.orgacs.org This reaction is often used in colorimetric assays and can be catalyzed by agents like horseradish peroxidase or gold nanoparticles. acs.orgnih.gov The mechanism is thought to involve the oxidation of the diamine to form radical cations. Dimerization of these radical cations then occurs, followed by the loss of two protons to form the stable phenazine (B1670421) ring structure.

In some synthetic contexts, oxidative dimerization can be directed to form azo compounds. For example, using tert-butyl hypoiodite (B1233010) (t-BuOI), aromatic amines can be converted to N,N-diiodo intermediates, which then couple to form a N=N double bond, yielding azobenzenes. acs.orgnih.gov This process operates under mild, metal-free conditions and involves an umpolung (reactivity inversion) of the amine from a nucleophile to an electrophile. acs.org

Under different oxidative conditions, o-phenylenediamines can undergo polymerization to form poly(o-phenylenediamine) (PoPD). imt.sichalcogen.ro Chemical oxidative polymerization is commonly carried out in an acidic medium using oxidants such as potassium dichromate, ammonium persulfate, or hydrogen peroxide. imt.sichalcogen.ro

The polymerization mechanism is complex and can result in a ladder-like polymer structure containing phenazine rings. chalcogen.ro The process is believed to initiate similarly to dimerization, with the formation of radical cations. However, instead of forming a simple dimer, these reactive intermediates propagate to form polymer chains. acs.org Recent studies have shown that both dimerization and polymerization can occur concurrently, with reaction variables such as reactant concentrations, temperature, and the presence of certain anions influencing which pathway is favored. acs.orgnih.gov The resulting polymer, PoPD, is a conductive polymer with potential applications in electronics and sensors. chalcogen.ro

Influence of Fluorine and Methyl Substituents on Reaction Selectivity and Kinetics

The reactivity and regioselectivity of this compound in chemical reactions are significantly governed by the electronic and steric properties of the fluorine and methyl substituents on the aromatic ring. These groups influence the electron density of the benzene ring and the nucleophilicity of the diamine functionalities, thereby directing the outcome of various reactions, particularly electrophilic aromatic substitution.

The methyl group (-CH₃) is an electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation. msu.eduuomustansiriyah.edu.iq This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. msu.eduyoutube.com Consequently, the methyl group is considered an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. uomustansiriyah.edu.iqlibretexts.org

In this compound, the directing effects of the substituents must be considered in concert with the powerful activating and ortho, para-directing influence of the two amino groups (-NH₂). The amino groups are strong activating groups due to their significant +M effect. The interplay of these groups determines the ultimate position of substitution. The most activating substituent typically governs the regioselectivity. wikipedia.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating (+I) | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -F (Fluoro) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |

| -NH₂ (Amino) | Electron-withdrawing (-I) | Strongly electron-donating (+M) | Strongly Activating | Ortho, Para |

Kinetically, the presence of the activating methyl and amino groups would be expected to increase the rate of reactions such as electrophilic substitution compared to a benzene ring substituted with only a deactivating fluorine atom. However, the steric hindrance caused by the substituents, particularly their placement relative to the reactive amino groups, can also play a crucial role in reaction kinetics, potentially slowing down reactions by impeding access to the reactive sites. For instance, in condensation reactions to form heterocyclic compounds like benzimidazoles, the rate can be influenced by the degree of substitution on the diamine.

Interaction Studies with Specific Chemical Environments (e.g., Supercritical CO₂)

The behavior of this compound in specific chemical environments, such as supercritical carbon dioxide (scCO₂), is of interest for green chemistry applications, including reactions and separations. Supercritical CO₂ is a non-polar solvent, and the solubility and interaction of solutes within it are determined by a combination of factors including polarity, volatility, and specific intermolecular interactions.

For aromatic amines and diamines, interactions with scCO₂ are multifaceted. rsc.org They can include electron donor-acceptor (EDA) interactions, where the lone pair of electrons on the nitrogen atoms of the diamine interacts with the electrophilic carbon atom of CO₂. rsc.org Hydrogen bonding between the amine protons and the oxygen atoms of CO₂ also plays a role. rsc.org Furthermore, dispersion forces are significant, particularly due to the presence of the aromatic ring. rsc.org

The fluorine and methyl substituents on the this compound molecule modify these interactions.

Fluorine Substituent : The high electronegativity of fluorine can reduce the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atoms. This might weaken the EDA interaction. However, fluorinated compounds can sometimes exhibit favorable interactions with CO₂, potentially enhancing solubility. chemrxiv.orgrsc.org The introduction of fluorine can increase CO₂ affinity in certain porous materials. chemrxiv.org

Methyl Substituent : The electron-donating nature of the methyl group increases the electron density of the ring and the basicity of the amino groups, which would be expected to strengthen the EDA interaction with CO₂. rsc.org

| Type of Interaction | Description | Influence of Substituents |

|---|---|---|

| Electron Donor-Acceptor (EDA) | Interaction between nitrogen lone pairs (donor) and CO₂ carbon (acceptor). | Methyl group may enhance; Fluorine group may slightly weaken. |

| Hydrogen Bonding | Interaction between amine N-H protons and CO₂ oxygen atoms. | Substituents can indirectly influence by altering N-H bond polarity. |

| Dispersion Forces | van der Waals forces involving the aromatic π-system. | Generally significant for aromatic compounds. |

Chelation and Complexation Behavior with Metal Ions

o-Phenylenediamines and their derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. ias.ac.inrsc.org this compound, with its two adjacent amino groups, can act as a bidentate chelating agent, forming a stable five-membered ring with a metal center. nih.gov

The amino groups provide the necessary lone pairs of electrons to coordinate with metal ions. The formation of Schiff base derivatives, through condensation with aldehydes or ketones, can expand the coordinating ability of the ligand, often resulting in tetradentate N₂O₂ donor sets that form highly stable metal complexes. ias.ac.inresearchgate.net

The electronic effects of the fluorine and methyl substituents influence the coordinating ability of the diamine.

The methyl group , being electron-donating, increases the electron density on the nitrogen atoms, enhancing their Lewis basicity. This generally leads to the formation of more stable metal complexes.

The fluorine atom , with its strong electron-withdrawing inductive effect, reduces the electron density on the nitrogen atoms. nih.gov This decrease in Lewis basicity can potentially lead to the formation of less stable metal complexes compared to their non-fluorinated analogues.

The nature of the metal ion is also crucial. o-Phenylenediamines are known to form complexes with various transition metals, including iron(II), copper(II), nickel(II), and zinc(II). ias.ac.inrsc.org The geometry of the resulting complexes depends on the coordination number of the metal and the stoichiometry of the ligand. For example, octahedral or square planar geometries are common. ias.ac.innih.gov In some cases, the diamine can act as a monodentate ligand if chelation is sterically hindered or if there is a large excess of the ligand. nih.gov

| Substituent | Electronic Effect on Amino Groups | Predicted Impact on Metal Complex Stability |

|---|---|---|

| -CH₃ (Methyl) | Increases electron density (enhanced basicity) | Increased stability |

| -F (Fluoro) | Decreases electron density (reduced basicity) | Decreased stability |

Computational and Theoretical Studies on 5 Fluoro 3 Methylbenzene 1,2 Diamine and Analogous Aromatic Diamines

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to describing the arrangement and energy of electrons within a molecule. For substituted phenylenediamines, these investigations reveal how different functional groups—such as fluorine, methyl, and amino groups—collectively influence the molecule's electronic properties and chemical behavior. researchgate.netnih.gov These studies often involve optimizing the molecular geometry to find the lowest energy conformation, which then serves as the basis for calculating various electronic descriptors. karazin.ua

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. semanticscholar.orgmdpi.com

In aromatic diamines, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atoms of the amine groups, indicating these are the primary sites for electrophilic attack. The LUMO is usually distributed across the aromatic ring's anti-bonding π-orbitals. The introduction of a fluorine atom, being highly electronegative, and a methyl group, being electron-donating, modulates the energies of these orbitals. DFT calculations are used to quantify these energies and predict the molecule's reactivity. nih.gov

| Parameter | Typical Calculated Value (eV) for Aromatic Diamines | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.0 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | 1.5 to 2.5 | Measures resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. mdpi.com |

| Electronegativity (χ) | 3.0 to 4.0 | Measures the power of a molecule to attract electrons; calculated as -(EHOMO + ELUMO)/2. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites within a molecule. libretexts.org An MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions. wolfram.com

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green/Yellow : Represents areas with neutral or near-zero potential. researchgate.net

For 5-Fluoro-3-methylbenzene-1,2-diamine, the MEP map is expected to show concentrated negative potential (red/yellow) around the two nitrogen atoms of the diamine groups and the highly electronegative fluorine atom. These regions represent the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the amine groups and, to a lesser extent, the aromatic ring protons would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. nih.govresearchgate.net MEP analysis is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. numberanalytics.com

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis partitions the total electron density among the constituent atoms, providing a quantitative measure of the electronic distribution. researchgate.net Although sensitive to the choice of basis set used in the calculation, Mulliken charges offer valuable insights into the electrostatic nature of the molecule. wikipedia.orguni-muenchen.de

In this compound, calculations would likely show:

Significant negative charges on the nitrogen and fluorine atoms due to their high electronegativity.

Positive charges on the hydrogen atoms bonded to the nitrogen atoms.

The carbon atoms of the aromatic ring would have varied charges depending on their bonding environment. The carbons attached to the electronegative F and N atoms would likely carry a partial positive charge, while the carbon of the methyl group would have a negative charge.

These charge distributions are critical for understanding a molecule's dipole moment, polarizability, and the nature of its electrostatic interactions. researchgate.net

| Atom/Group | Expected Mulliken Charge (a.u.) | Reasoning |

|---|---|---|

| Fluorine (F) | Highly Negative | Highest electronegativity. |

| Nitrogen (N) | Negative | High electronegativity and lone pair of electrons. |

| Amine Hydrogens (H) | Positive | Bonded to electronegative nitrogen. |

| Ring Carbon attached to F | Positive | Electron density withdrawn by fluorine. |

| Ring Carbons attached to NH2 | Positive | Electron density withdrawn by nitrogen. |

| Methyl Carbon (CH3) | Slightly Negative | Less electronegative than the ring carbon it is attached to. |

Electron Delocalization and Mixed-Valence States in Diamine Cations

When an aromatic diamine loses an electron to form a radical cation, the resulting positive charge can either be localized on one of the nitrogen atoms or delocalized over both nitrogen atoms and the connecting molecular framework. nih.govnih.gov This phenomenon gives rise to mixed-valence states. The degree of delocalization depends on the molecular structure, particularly the nature of the bridge connecting the two redox-active amine sites. nih.gov

In phenylenediamine cations, the aromatic ring acts as the bridge. Theoretical studies on analogous systems, like the N,N′-dimethylpiperazine (DMP) radical cation, have shown that both localized and delocalized states can exist, with an energy barrier separating them. nih.govaalto.fi Density Functional Theory (DFT) calculations, especially those with corrections for self-interaction error, can predict the stability of these states. nih.gov The delocalized state is often characterized by spin density spread across both nitrogen atoms and the bridging carbon atoms, indicating a through-bond interaction. nih.gov For the cation of this compound, the substituents would further influence the charge distribution, with the electron-donating methyl group potentially stabilizing a delocalized state and the electron-withdrawing fluorine atom affecting the electron density across the ring.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for mapping the potential energy surface of a chemical reaction, allowing for the theoretical elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine activation barriers and predict the most favorable reaction pathways. mdpi.com

For aromatic diamines like this compound, theoretical studies can model various reactions, including:

Electrophilic Aromatic Substitution : Calculations can predict the preferred site of attack for an incoming electrophile. The activating, ortho-para directing amino groups and the weakly activating methyl group, combined with the deactivating but ortho-para directing fluorine atom, create a complex regioselectivity profile that can be resolved by calculating the energies of the possible transition states.

Condensation Reactions : The diamine can react with dicarbonyl compounds to form heterocyclic structures. Theoretical modeling can elucidate the multi-step mechanism, identifying key intermediates and transition states involved in the cyclization process.

These studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. acs.org

Structure-Property Relationships Derived from Theoretical Calculations

A primary goal of computational studies is to establish clear relationships between a molecule's structure and its macroscopic properties. By systematically modifying the structure in silico (e.g., changing substituents) and calculating the resulting properties, researchers can derive valuable structure-property relationships. researchgate.net

For this compound and its analogs, theoretical calculations can predict how structural modifications influence key properties:

Thermal Stability : The incorporation of fluorine atoms into aromatic structures often enhances thermal stability due to the high strength of the C-F bond. researchgate.netmdpi.com

Electronic Properties : Fluorination is known to lower the dielectric constant of materials due to the low polarizability of the C-F bond. researchgate.net Computational models can quantify this effect.

Acidity/Basicity : The basicity of the amine groups is influenced by the electronic effects of the other ring substituents. The electron-withdrawing fluorine atom is expected to decrease the basicity of the nearby amino groups, a hypothesis that can be quantified by calculating proton affinities. nih.gov

These theoretically derived relationships are crucial for designing new molecules with tailored properties for applications in materials science, such as in the synthesis of high-performance polymers like polybenzoxazines or polyurethanes. researchgate.netmdpi.com

Conformational Analysis and Intramolecular Interactionsnih.gov

Computational and theoretical studies on this compound and its analogous aromatic diamines are crucial for understanding their three-dimensional structure and the non-covalent interactions that dictate their chemical behavior. The conformational landscape of such molecules is primarily governed by the orientation of the amino groups relative to the benzene (B151609) ring and to each other, as well as the influence of the fluoro and methyl substituents.

Theoretical investigations into analogous systems, such as other fluorinated and substituted o-phenylenediamines, have utilized methods like Density Functional Theory (DFT) to explore molecular geometries and energies. nih.govescholarship.org These studies indicate that intramolecular hydrogen bonding plays a significant role in stabilizing particular conformers. In the case of this compound, a potential intramolecular hydrogen bond of the N-H···F type could be a key factor in determining the preferred conformation. The presence of a fluorine atom adjacent to an amino group creates the possibility for such an interaction, which has been observed and characterized in other fluorinated anilines and related compounds. nih.gov

The interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating amino groups, modified by the methyl group's electronic and steric effects, influences the geometry of the benzene ring and the rotational barriers of the amine groups. Computational methods such as Natural Bond Orbital (NBO) analysis can be employed to quantify the strength of these intramolecular interactions, including hydrogen bonds and hyperconjugative effects.

While direct computational data for this compound is not extensively available in the literature, studies on similar substituted aromatic diamines allow for predictions of its conformational behavior. The relative energies of different conformers, arising from the rotation of the two amino groups, would likely be calculated to identify the global minimum energy structure.

For a molecule like this compound, key conformational parameters would include the dihedral angles between the plane of the amino groups and the benzene ring. The presence of an intramolecular N-H···F bond would likely favor a conformation where one of the N-H bonds of the ortho-amino group is directed towards the fluorine atom. This would result in a quasi-planar ring system, enhancing molecular stability. The table below conceptualizes the type of data that would be generated in a typical computational study on the conformers of this molecule, although specific values are not available in the cited literature.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (H-N-C-C) (°) | Intramolecular Bond | Bond Length (Å) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A (H-bonded) | ~0 | N-H···F | N/A | 0.00 |

Note: The data in this table is illustrative of what a computational study would provide and is not based on published experimental or theoretical values for this specific compound.

Further research using computational chemistry would be necessary to fully elucidate the conformational preferences and the precise nature of the intramolecular interactions within this compound. Such studies would provide valuable insights into its structure-property relationships.

Advanced Spectroscopic Characterization Techniques and Their Application to Substituted Benzene 1,2 Diamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms. For 5-Fluoro-3-methylbenzene-1,2-diamine, ¹H, ¹³C, and ¹⁹F NMR would each offer unique and complementary insights.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons, and their integration indicates the relative number of protons. For this compound, one would expect to observe signals for the aromatic protons, the methyl protons, and the amine protons. The electron-donating amine and methyl groups, along with the electron-withdrawing fluorine atom, would influence the chemical shifts of the two aromatic protons (H-4 and H-6), pushing them into distinct regions of the spectrum. The amine protons are expected to appear as a broad singlet, which is typical due to quadrupole broadening and potential chemical exchange.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₃ | ~2.1 | Singlet (s) | N/A |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | N/A |

| H-6 | ~6.3 | Doublet (d) | JH-H ≈ 2-3 Hz |

| H-4 | ~6.5 | Doublet of doublets (dd) | JH-F ≈ 8-10 Hz, JH-H ≈ 2-3 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the substitution pattern, all seven carbon atoms in this compound are chemically distinct and would produce seven unique signals. The carbon atom directly bonded to the fluorine atom (C-5) would exhibit a large coupling constant (¹JC-F), appearing as a doublet. The adjacent carbons (C-4 and C-6) would show smaller two-bond couplings (²JC-F). The chemical shifts are influenced by the electronic effects of all substituents. docbrown.info

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| -CH₃ | ~15-20 | No |

| C-3 | ~120-125 | Small (³JC-F) |

| C-6 | ~105-110 | Medium (²JC-F) |

| C-4 | ~100-105 | Medium (²JC-F) |

| C-1 | ~130-135 | Small (⁴JC-F) |

| C-2 | ~135-140 | Small (³JC-F) |

| C-5 | ~155-160 | Large (¹JC-F) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. The chemical shift of the fluorine in this compound would be influenced by the electron-donating methyl and amino groups. Aromatic fluorine chemical shifts typically appear in the range of -60 to -172 ppm. researchgate.net The signal would be expected to be a multiplet due to coupling with the ortho and meta protons on the aromatic ring. Computational methods can be employed to predict ¹⁹F chemical shifts with reasonable accuracy, often achieving a mean absolute deviation of around 2-4 ppm. nih.govrsc.org

Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹⁹F | -120 to -130 | Multiplet (m) |

Infrared (IR) Spectroscopy for Probing Functional Groups and Intermolecular Interactions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present. The IR spectrum of this compound would be characterized by absorptions corresponding to the N-H bonds of the primary amine groups, the C-H bonds of the aromatic ring and methyl group, the C=C bonds of the ring, and the C-N and C-F bonds.

The two primary amine groups are expected to show a distinctive pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comlibretexts.org The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹. vscht.cz The spectrum will also feature a strong absorption for the C-F stretch and characteristic bands for the aromatic C=C stretching and C-H bending vibrations.

Predicted Characteristic IR Absorptions for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine | 3300 - 3500 | Medium, Two Bands |

| C-H Stretch (aromatic) | Aryl C-H | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | Methyl C-H | 2850 - 2960 | Medium |

| N-H Bend (scissoring) | Primary Amine | 1580 - 1650 | Medium to Strong |

| C=C Stretch (aromatic) | Aromatic Ring | 1450 - 1600 | Medium, Multiple Bands |

| C-N Stretch | Aromatic Amine | 1250 - 1340 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1300 | Strong |

| N-H Wag | Primary Amine | 650 - 900 | Strong, Broad |

| C-H Bend (out-of-plane) | Substituted Aromatic | 700 - 900 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural information.

For this compound (molecular formula C₇H₉FN₂), the calculated exact mass is 140.0750 Da. The molecular ion peak (M⁺) would be expected at m/z 140. In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight. jove.com

The fragmentation pattern under electron impact (EI) ionization would be dictated by the stability of the resulting fragments. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system. whitman.edulibretexts.org Common fragmentation pathways for this molecule would likely include:

α-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to form a stable [M-15]⁺ ion at m/z 125.

Loss of amine-related species: Fragmentation of the ring could lead to the loss of species like HCN (m/z 27) or NH₂ (m/z 16).

Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity | Notes |

| 140 | [M]⁺ | Molecular Ion |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| Other fragments | Various | Complex fragmentation of the aromatic ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, one can generate a precise model of the molecule, providing accurate bond lengths, bond angles, and information about intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound has not been reported, analysis of related structures in crystallographic databases allows for the prediction of its key geometric parameters. rsc.org The benzene (B151609) ring would be planar, with C-C bond lengths intermediate between single and double bonds, typically around 1.39 Å. The C-F, C-N, and C-C(H₃) bond lengths would be consistent with established values for these bond types on an aromatic ring.

A crucial aspect revealed by crystallography would be the intermolecular interactions. The two primary amine groups are capable of acting as hydrogen bond donors, and the nitrogen and fluorine atoms can act as hydrogen bond acceptors. Therefore, a network of intermolecular N-H···N and potentially N-H···F hydrogen bonds would be expected to play a significant role in the crystal packing.

Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Type | Predicted Value |

| C-C | Aromatic | ~1.39 Å |

| C-N | Aromatic Amine | ~1.40 Å |

| C-F | Aryl Fluoride | ~1.36 Å |

| C-CH₃ | Aromatic-Alkyl | ~1.51 Å |

| C-C-C | Aromatic Ring | ~120° |

| C-C-N | Aromatic Ring | ~120° |

Application of Synchrotron Radiation Infrared Microspectroscopy (SR-IMS) in Related Systems

Synchrotron Radiation Infrared Microspectroscopy (SR-IMS or SR-FTIR) is an advanced analytical technique that couples the chemical specificity of infrared spectroscopy with the high brightness and spatial resolution of a synchrotron light source. A synchrotron source can be 100-1000 times brighter than a conventional thermal (globar) source used in laboratory IR microscopes. uu.nl This high brightness allows for the collection of high-quality IR spectra from microscopic sample areas, approaching the diffraction limit. researchgate.net

While SR-IMS is often applied to complex biological or materials science samples, its capabilities are highly relevant for the characterization of small organic compounds in specific contexts. For this compound, SR-IMS could be applied to:

Analyze micro-scale heterogeneity: If the compound were part of a pharmaceutical formulation or a polymer blend, SR-IMS could be used to create a chemical map, showing the spatial distribution of the diamine with micron-level resolution.

Study degradation or reaction pathways: The technique can be used in situ to monitor chemical changes in a localized area of a sample, for example, studying the degradation of an aromatic polyester (B1180765) material. acs.org

Characterize trace amounts: The high signal-to-noise ratio allows for the analysis of very small or dilute samples that would be challenging for conventional IR spectroscopy.

Investigate molecular orientation: By using polarized IR light, SR-IMS can provide information on the preferential orientation of functional groups within a sample, which is useful for studying thin films or aligned fibers.

The application of SR-IMS to soil science, for instance, has provided micron-scale spectroscopic evidence for the roles of aromatic moieties in the sorption of organic compounds, demonstrating the power of the technique to probe chemical interactions in complex matrices.

Applications of 5 Fluoro 3 Methylbenzene 1,2 Diamine and Its Derivatives in Advanced Materials and Organic Synthesis

Precursors in Heterocyclic Organic Synthesis

The adjacent amine functionalities of 5-Fluoro-3-methylbenzene-1,2-diamine make it an ideal precursor for the synthesis of various heterocyclic compounds through condensation reactions. The presence of fluorine and methyl substituents provides a means to fine-tune the electronic properties, solubility, and biological activity of the resulting heterocycles. ossila.comsemanticscholar.org

Building Blocks for Pharmaceutical and Agrochemical Intermediates

The benzimidazole (B57391) scaffold is a privileged structure in medicinal and agricultural chemistry. semanticscholar.orgnih.gov The synthesis of this moiety typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. semanticscholar.org this compound can be used to create specifically substituted benzimidazoles. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence steric interactions and solubility. ossila.com

Fluorinated heterocyclic compounds are widely utilized in the development of pharmaceuticals, including anti-inflammatory and anticancer agents, as well as in agrochemicals like herbicides and fungicides, due to their enhanced biological activity. ossila.comresearchgate.netnih.gov The synthesis of 5-fluoro-benzimidazole-4-carboxamide analogues, for instance, has yielded compounds with potent anti-cancer properties. nih.gov The diamine precursor allows for the regioselective introduction of the fluorine and methyl groups onto the benzene (B151609) ring of the benzimidazole system, which is crucial for modulating the structure-activity relationship (SAR). semanticscholar.orgnih.gov

Synthesis of Benzimidazole-Based Optoelectronic Materials

The benzimidazole ring system is not only important in bioactive compounds but also possesses electronic properties suitable for optoelectronic applications. The condensation reaction between o-phenylenediamines and aldehydes is a common method to synthesize benzimidazole derivatives. semanticscholar.org By using this compound, benzimidazoles with tailored electronic characteristics can be prepared. The electron-withdrawing nature of the fluorine atom can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting molecule, which is a critical factor in the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices.

Monomers for High-Performance Polymer Synthesis

This compound is a valuable diamine monomer for the synthesis of high-performance polymers such as polyamides, polyimides, and polyureas. The introduction of fluorine and methyl groups into the polymer backbone can significantly alter the material's properties.

Fluorinated Polyamides with Enhanced Transparency and Solubility

Wholly aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. However, their applications are often limited by poor solubility and a lack of processability. ntu.edu.tw The incorporation of fluorine-containing monomers is a well-established strategy to overcome these limitations. ntu.edu.twnih.gov The introduction of bulky trifluoromethyl (CF3) groups or fluorine atoms disrupts the coplanarity of the aromatic units, reducing packing efficiency and crystallinity, which in turn enhances solubility and optical transparency. ntu.edu.twcnrs.fr

The use of this compound as a monomer in polycondensation reactions with various dicarboxylic acids is expected to yield fluorinated polyamides with improved properties. Research on analogous fluorinated diamines has shown that these polymers are readily soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) and can be cast into transparent, flexible films. ntu.edu.twnih.gov The presence of fluorine generally improves optical transparency by reducing charge-transfer complex (CTC) formation between polymer chains. mdpi.comresearchgate.net

Table 1: Properties of Fluorinated Aromatic Polyamides Derived from Various Diamines

| Polymer | Diamine Monomer | Dicarboxylic Acid | Inherent Viscosity (dL/g) | Solubility in DMAc | Optical Transparency (%T at 550 nm) |

|---|---|---|---|---|---|

| PA-1 | 2,2'-bis(4-amino-2-trifluoromethylphenoxy)biphenyl | Terephthalic Acid | 0.55 | Soluble | High |

| PA-2 | 2,2'-bis(4-amino-2-trifluoromethylphenoxy)biphenyl | Isophthalic Acid | 0.62 | Soluble | High |

| PA-3 | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | 4,4'-Oxydibenzoic acid | 1.12 | Soluble | 88% |

| PA-4 | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Terephthalic Acid | 1.15 | Soluble | 90% |

This table presents data for analogous fluorinated polyamides to illustrate the expected effects of incorporating fluorinated diamine monomers. Data compiled from multiple sources. ntu.edu.twnih.gov

Polyimides for Microelectronic and Photoelectric Applications

Polyimides are a class of high-performance polymers widely used in the microelectronics industry as interlayer dielectrics, stress buffers, and packaging materials due to their excellent thermal stability, mechanical properties, and low dielectric constants. sci-hub.se Similar to polyamides, traditional aromatic polyimides often suffer from poor solubility and high color intensity due to charge-transfer complex (CTC) formation. scielo.br

The synthesis of polyimides involves the reaction of a diamine with a dianhydride. sci-hub.se Employing this compound as the monomer introduces fluorine into the polymer backbone. This modification is known to increase the fractional free volume, disrupt interchain CTC interactions, and lower the dielectric constant. scielo.br Consequently, fluorinated polyimides typically exhibit enhanced solubility, improved optical transparency (lower color), and better processability, making them highly suitable for advanced microelectronic and photoelectric applications where optical clarity is crucial. scielo.brrsc.org Studies on polyimides derived from other novel fluorinated diamines have demonstrated excellent thermal stability with glass transition temperatures often exceeding 240°C and 5% weight loss temperatures above 500°C. rsc.org

Table 2: Properties of Fluorinated Polyimides from a Novel Diamine (BASA) and Commercial Dianhydrides

| Polymer ID | Dianhydride | Inherent Viscosity (dL g⁻¹) | Tg (°C) | T5% (°C) | Cut-off Wavelength (nm) |

|---|---|---|---|---|---|

| BASA-BPADA | BPADA | 0.46 | 246 | 530 | 357 |

| BASA-6FDA | 6FDA | 0.58 | 296 | 540 | 322 |

| BASA-ODPA | ODPA | 0.52 | 260 | 535 | 345 |

This table shows representative data for high-performance fluorinated polyimides, indicating the typical properties achieved through the use of fluorinated diamine monomers. rsc.org

Polyureas and Polyurethanes with Tailored Characteristics

Polyureas and polyurethanes are versatile polymers typically synthesized through the polyaddition reaction of a diamine with a diisocyanate (for polyureas) or a diol with a diisocyanate (for polyurethanes). nih.govtechscience.cnsemanticscholar.org The reaction between diamines and diisocyanates is generally rapid and does not require a catalyst due to the high nucleophilicity of the amine groups. nih.govsemanticscholar.org

The use of this compound as a chain extender or as the primary diamine monomer allows for the synthesis of fluorinated polyureas. The strong hydrogen bonds formed between urea (B33335) linkages create physically cross-linked networks, imparting high thermal stability and solvent resistance to the material. researchgate.net The incorporation of the fluoro-methyl-phenylene unit from the diamine into the polymer backbone would tailor specific characteristics. The fluorine atom can enhance thermal stability and chemical resistance, while the asymmetric substitution pattern can disrupt chain packing, potentially improving solubility and modifying the mechanical properties of the final polymer. nih.govresearchgate.net

Ligands and Catalysts in Asymmetric Synthesis and Coordination Chemistry

The presence of two adjacent amino groups in this compound provides an excellent platform for the design of chiral ligands and catalysts. The electronic effects of the fluorine and methyl substituents can significantly influence the catalytic activity and stereoselectivity of the resulting systems.

Chiral 1,2-Diamine Scaffolds in Organocatalysis

Chiral 1,2-diamines are fundamental scaffolds in the field of organocatalysis, enabling a variety of asymmetric transformations. mdpi.comresearchgate.net While direct studies on this compound in this context are not yet prevalent, the synthesis of analogous bifunctional noncovalent organocatalysts from chiral (1R,2R)-cyclohexane-1,2-diamine and ortho-fluoronitrobenzene derivatives has been successfully demonstrated. mdpi.comresearchgate.net This synthetic strategy involves a nucleophilic aromatic substitution, followed by reduction of the nitro group and subsequent derivatization of the resulting diamine. mdpi.comresearchgate.net

By applying a similar synthetic route, it is conceivable to prepare chiral organocatalysts derived from this compound. The resulting catalysts, featuring a benzenediamine moiety as a hydrogen-bond donor, could be evaluated in asymmetric reactions such as the Michael addition. mdpi.comresearchgate.net In studies involving similar 1,2-benzenediamine-derived organocatalysts, modest enantioselectivities have been observed in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com The electronic modulation provided by the fluoro and methyl groups in this compound-derived catalysts could potentially enhance their catalytic efficiency and stereocontrol. nih.gov

| Catalyst Type | Reaction | Conversion (%) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|

| (1R,2R)-Cyclohexane-1,2-diamine-derived | Michael addition of acetylacetone to trans-β-nitrostyrene | up to 93 | up to 41 | mdpi.comresearchgate.net |

| (S)-Quininamine-derived | Michael addition of acetylacetone to trans-β-nitrostyrene | up to 41 | up to 72 | mdpi.com |

Components in Conductive Metal-Organic Frameworks (MOFs)

Conductive Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with potential applications in electronics, sensing, and energy storage. wikipedia.orgrsc.org The electrical conductivity of MOFs can be tuned by the choice of metal nodes and organic linkers. The incorporation of fluorinated linkers into MOF structures can enhance their chemical stability, hydrophobicity, and introduce specific adsorption sites. researchgate.netresearchgate.netalfa-chemistry.com

Derivatives of this compound can be envisioned as functional linkers for the construction of conductive MOFs. The diamine functionality can coordinate with metal ions to form the framework, while the fluoro and methyl groups can modulate the electronic properties and the packing of the framework. researchgate.netrsc.org The high electronegativity of fluorine can create an electron-dense pore environment, which may facilitate interactions with guest molecules. researchgate.net Furthermore, the introduction of fluorine can influence the band gap of the material, a critical parameter for its conductivity. acs.org While direct synthesis of MOFs using this specific diamine is yet to be reported, the broader research on fluorinated MOFs suggests that its incorporation could lead to materials with interesting conductive properties. researchgate.netresearchgate.net

Formation of Transition Metal Complexes for Catalytic Applications

The 1,2-diamine moiety is a classic chelating ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. nih.gov These complexes have found extensive applications in catalysis. nih.govnih.govcmu.edu The formation of transition metal complexes with this compound would introduce a ligand system with a unique electronic profile.

The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group would asymmetrically perturb the electron density on the aromatic ring and the coordinating nitrogen atoms. This electronic modulation can influence the redox properties of the metal center and the stability of catalytic intermediates, thereby affecting the catalytic activity and selectivity of the complex. fu-berlin.demdpi.com For instance, in palladium-catalyzed reactions, the electronic nature of the ligand is crucial in steps like oxidative addition and reductive elimination. nih.gov While specific catalytic applications of this compound-metal complexes are still a subject for future research, the principles of ligand design in transition metal catalysis suggest that such complexes could be promising candidates for various organic transformations. nih.gov

Applications in Optoelectronic and Electronic Devices

The electronic properties of organic molecules are central to their application in optoelectronic and electronic devices. The introduction of fluorine and methyl groups into the this compound backbone can significantly impact its performance in devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells.

Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)

Hole-transporting materials (HTMs) are essential components of OLEDs, facilitating the injection and transport of positive charge carriers (holes) from the anode to the emissive layer. nih.govmdpi.comresearchgate.net Triphenylamine and carbazole (B46965) derivatives are commonly used as HTMs due to their excellent hole-transport properties. nih.govmdpi.com The incorporation of fluorine into the molecular structure of HTMs can enhance their thermal stability and tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection. nih.gov

Derivatives of this compound could be developed into novel HTMs. The diamine core can be functionalized with aromatic groups, similar to known HTMs, to enhance hole mobility. The presence of the fluorine atom is expected to lower the HOMO energy level, potentially leading to better energy level alignment with the anode and improved device stability. nih.gov The development of new fluorine-containing diamine monomers for polyimides used in flexible OLEDs highlights the interest in such fluorinated building blocks. nih.gov

| Material | Full Name | Key Feature | Reference |

|---|---|---|---|

| TAPC | 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane | Commonly used HTM | nih.gov |

| NPB | N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine | Widely used HTM | nih.gov |

| TPD | N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine | Common HTM | nih.gov |

| TPA-2ACR | 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline | High efficiency in phosphorescent OLEDs | nih.gov |

Organic Semiconductors and Photovoltaic Materials

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. sigmaaldrich.com The performance of these devices is highly dependent on the charge carrier mobility and the energy levels of the organic semiconductor. Fluorination is a known strategy to modify the electronic properties of organic materials for these applications. nih.govresearchgate.net